

An In-depth Technical Guide to Methyl 3-(1-aminoethyl)benzoate Hydrochloride

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Compound of Interest

Compound Name: *Methyl 3-(1-aminoethyl)benzoate hydrochloride*

Cat. No.: *B566945*

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Abstract

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a key chemical intermediate with applications in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system and cardiovascular diseases. Its structure, featuring a chiral center, an amine group, and an ester, makes it a versatile building block in medicinal chemistry for the development of complex molecules and selective receptor modulators. This document provides a comprehensive overview of its known properties, a plausible synthetic route, potential biological relevance based on structurally related compounds, and essential safety information.

Physicochemical Properties

Precise experimental data for **Methyl 3-(1-aminoethyl)benzoate hydrochloride** is not extensively documented in public literature. The following table summarizes its known properties and includes data for closely related analogs for comparative purposes.

Property	Methyl 3-(1-aminoethyl)benzoate hydrochloride	(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride	Methyl 3-(aminomethyl)benzoate hydrochloride (analog)	Methyl 3-aminobenzoate (analog)
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂ [1][2]	C ₁₀ H ₁₄ ClNO ₂ [3]	C ₉ H ₁₂ ClNO ₂ [4]	C ₈ H ₉ NO ₂
Molecular Weight	215.68 g/mol [1][2]	215.68 g/mol [3]	201.65 g/mol [4]	151.16 g/mol
CAS Number	1263378-68-2[1][2]	1391439-19-2[3]	17841-68-8[4]	4518-10-9
Appearance	-	-	White powder[4]	White to brown crystals/chunks
Melting Point	-	-	177-179 °C[4]	≥42 °C
Boiling Point	-	-	-	-
Solubility	-	-	-	Slightly soluble in water[5]
Storage Conditions	Room temperature, dry[1][2]	Room temperature, dry seal[3]	Inert gas at 2-8°C[4]	-

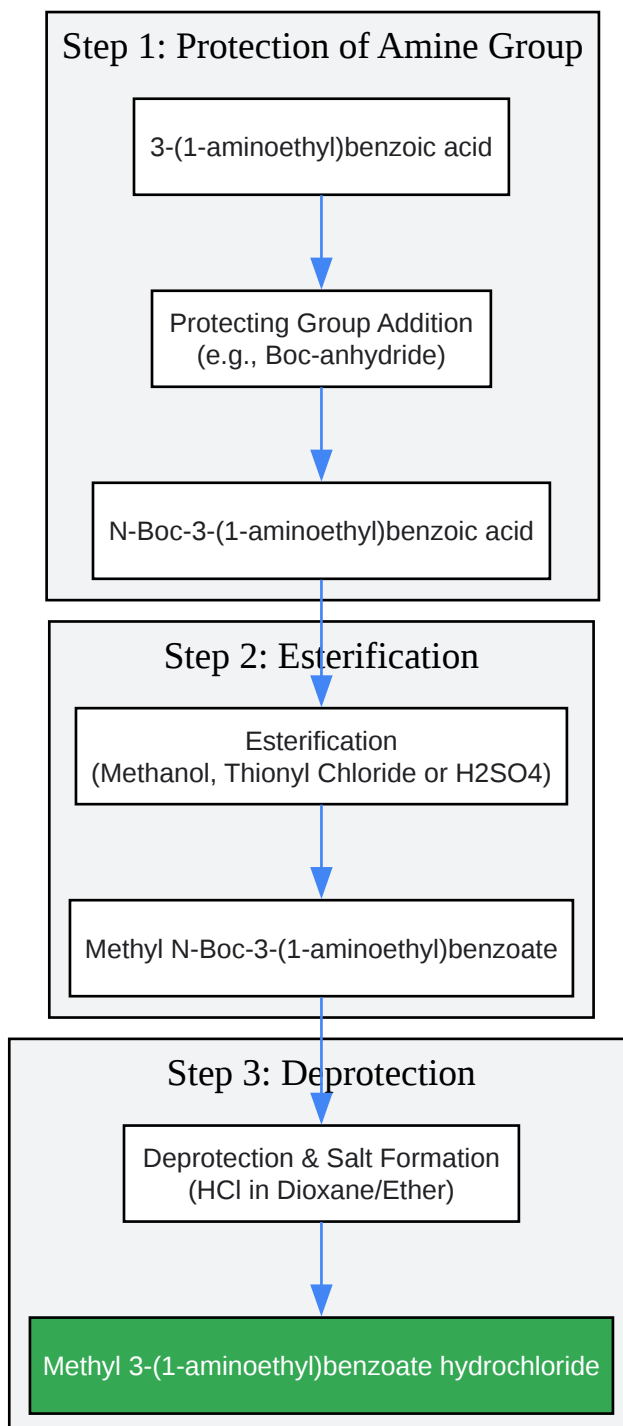
Note: Dashes (-) indicate that data is not readily available.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **Methyl 3-(1-aminoethyl)benzoate hydrochloride** is not detailed in the surveyed literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of related aminobenzoate esters. A common approach involves the esterification of the corresponding carboxylic acid.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential two-step synthesis beginning from 3-(1-aminoethyl)benzoic acid.



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Hypothetical synthesis workflow for the target compound.

General Experimental Protocol (Adapted)

This protocol is based on the general synthesis of methyl aminobenzoates and should be adapted and optimized for the specific substrate.^[6]

- **Amine Protection:** Dissolve 3-(1-aminoethyl)benzoic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride). Allow the mixture to warm to room temperature and stir overnight. Acidify and extract the N-protected acid.
- **Esterification:** Suspend the N-Boc-3-(1-aminoethyl)benzoic acid in methanol at 0°C.^[6] Add thionyl chloride dropwise.^[6] Reflux the mixture for several hours until the reaction is complete (monitored by TLC).^[6]
- **Work-up and Purification (Ester):** Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.^[6] Dry the combined organic layers over magnesium sulfate and purify by column chromatography.^[6]
- **Deprotection and Salt Formation:** Dissolve the purified methyl N-Boc-3-(1-aminoethyl)benzoate in a suitable solvent like dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. Stir the mixture at room temperature. The hydrochloride salt should precipitate out of the solution.
- **Final Product Isolation:** Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **Methyl 3-(1-aminoethyl)benzoate hydrochloride**.

Biological Activity and Potential Applications

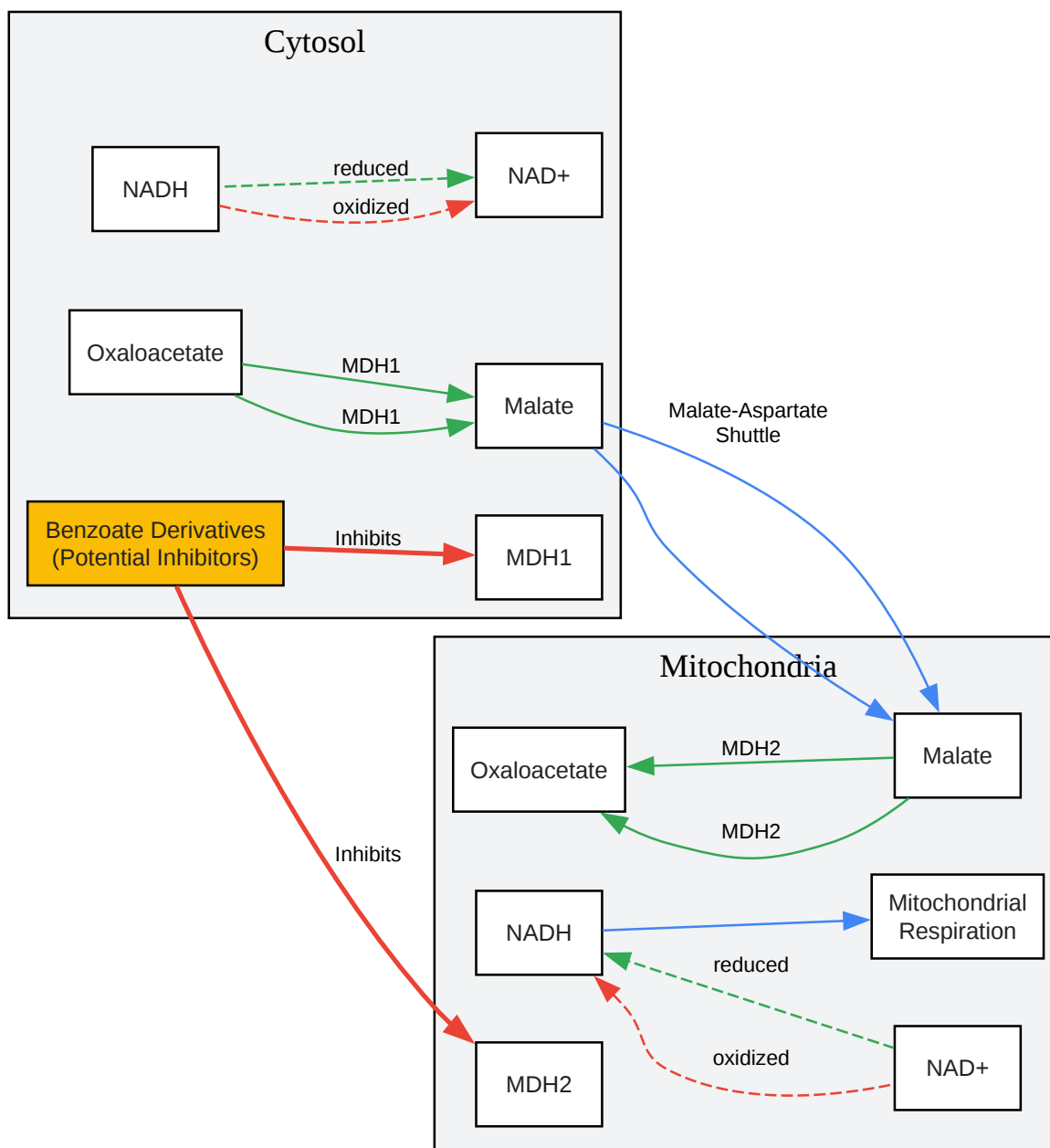
Methyl 3-(1-aminoethyl)benzoate hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical intermediates.^{[1][2]} Its enantiomerically pure form, (S)-**Methyl 3-(1-aminoethyl)benzoate hydrochloride**, is particularly valuable in asymmetric synthesis for developing chiral drugs, including agents for the central nervous system and cardiovascular therapeutics.^{[3][7]}

While direct biological activity data for the title compound is scarce, research on structurally related molecules provides insight into potential therapeutic targets. A study on a more complex

analog, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, identified it as a dual inhibitor of malate dehydrogenase 1 (MDH1) and malate dehydrogenase 2 (MDH2). [8] These enzymes are crucial in cellular metabolism, and their inhibition presents a promising strategy for targeting cancer metabolism.[8]

Potential Signaling Pathway Involvement: MDH Inhibition

The inhibition of MDH1 (cytosolic) and MDH2 (mitochondrial) disrupts the malate-aspartate shuttle, which is essential for transporting NADH reducing equivalents into the mitochondria for oxidative phosphorylation. This disruption can lead to reduced mitochondrial respiration and inhibition of hypoxia-inducible factor-1 α (HIF-1 α) accumulation, a key factor in tumor survival and proliferation.[8]



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Potential mechanism via dual MDH1/MDH2 inhibition.

Safety and Handling

A Safety Data Sheet (SDS) for the enantiomer, (S)-**Methyl 3-(1-aminoethyl)benzoate hydrochloride**, provides the most relevant safety information. Users should handle the

racemic compound with similar precautions.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Data sourced from the SDS for CAS 1391439-19-2.[9]

Precautionary Measures:

- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
- First Aid:
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[9][10]
 - If on Skin: Wash off with plenty of soap and water.[9]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
 - If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[9]

This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

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